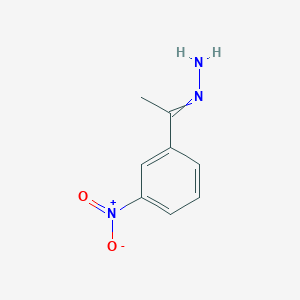

1-(3-Nitrophenyl)-1-ethanone hydrazone

Description

1-(3-Nitrophenyl)-1-ethanone hydrazone is a Schiff base derivative synthesized via the condensation of 1-(3-nitrophenyl)ethanone (a nitro-substituted acetophenone) with hydrazine or substituted hydrazines. Its molecular formula is C₈H₈N₃O₂, with a molecular weight of 194.17 g/mol . The compound features a meta-nitro phenyl group attached to an ethanone hydrazone backbone, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

1-(3-nitrophenyl)ethylidenehydrazine |

InChI |

InChI=1S/C8H9N3O2/c1-6(10-9)7-3-2-4-8(5-7)11(12)13/h2-5H,9H2,1H3 |

InChI Key |

CUEIIDSEGRHPOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NN)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics:

- Structural Features : The hydrazone moiety (–NH–N=C–) and meta-nitro group contribute to its reactivity, enabling applications in coordination chemistry and medicinal research .

- Synthesis: Typically prepared by refluxing 1-(3-nitrophenyl)ethanone with hydrazine hydrate in ethanol, followed by crystallization .

- Applications: Antiglycation Activity: Potential for inhibiting advanced glycation end-products (AGEs), relevant in diabetes management . Antimicrobial Properties: Demonstrated activity against bacterial and fungal strains due to the nitro group’s electron-withdrawing effects . Fluorescence Studies: Structural rigidity from the hydrazone linkage enables applications in optoelectronics .

Comparison with Structurally Similar Compounds

Hydrazone Derivatives with Varying Substituents

Key Findings :

- Substituent Position : The meta-nitro group in the target compound enhances antimicrobial activity compared to para-nitro analogs, likely due to optimized steric interactions with microbial enzymes .

- Functional Groups : Hydroxy substituents (e.g., in ) improve solubility in polar solvents but reduce thermal stability.

- Corrosion Inhibition : The para-nitro hydrazone derivative achieves 96.32% inhibition efficiency for carbon steel in HCl, attributed to strong adsorption via –NH and nitro groups .

Triazole and Oxime Analogs

Comparison :

- Triazole Derivatives : Exhibit higher thermal stability and diverse bioactivity (e.g., antifungal) due to aromatic heterocycles but require complex synthesis .

- Oxime Derivatives : The oxime group (–N–OH) enhances metal-chelation capacity, useful in catalysis, but lacks the antiglycation efficacy of hydrazones .

Physical and Chemical Properties

Insights :

Material Science

- Corrosion Inhibition : Hydrazones with para-nitro groups exhibit superior adsorption on metal surfaces (ΔGads = −34.5 kJ/mol) due to stronger dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.